(2-tert-butyl-1H-imidazol-4-yl)methanamine
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Overview
Description
(2-tert-butyl-1H-imidazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazole compounds have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific chemical structure and the target they interact with. Generally, they can act as inhibitors or activators of their target proteins, leading to a change in the biological function of these proteins .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives show antioxidant potential, indicating that they might interact with pathways involved in oxidative stress .
Pharmacokinetics
The pharmacokinetic properties of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure. Generally, imidazole compounds are known to be highly soluble in water and other polar solvents .
Result of Action
The result of the action of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some imidazole compounds are known to be stable and active in a wide range of temperatures and pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for (2-tert-butyl-1H-imidazol-4-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the attached functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole ring.
Scientific Research Applications
(2-tert-butyl-1H-imidazol-4-yl)methanamine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-tert-butyl-1H-imidazol-4-yl)methanamine include other imidazole derivatives, such as:
- (1H-imidazol-4-yl)methanamine
- (2-methyl-1H-imidazol-4-yl)methanamine
- (2-ethyl-1H-imidazol-4-yl)methanamine
Uniqueness
The presence of the tert-butyl group in this compound makes it unique compared to other imidazole derivatives. This bulky group can influence the compound’s steric properties, reactivity, and interactions with other molecules, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(2-tert-butyl-1H-imidazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIZQOHOIPAJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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